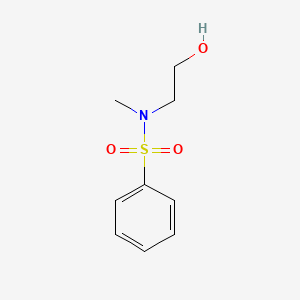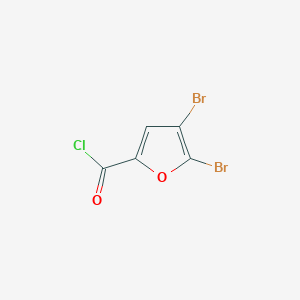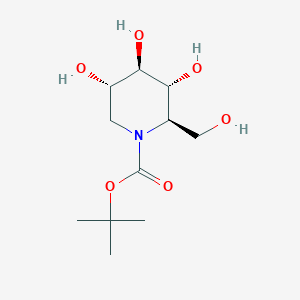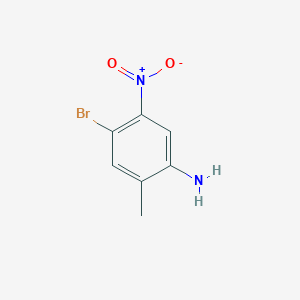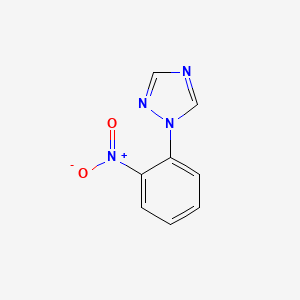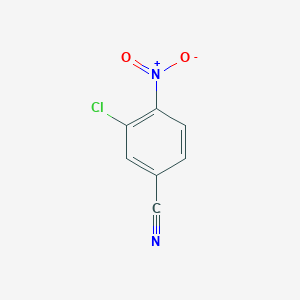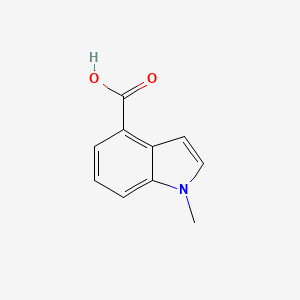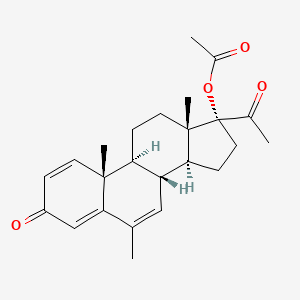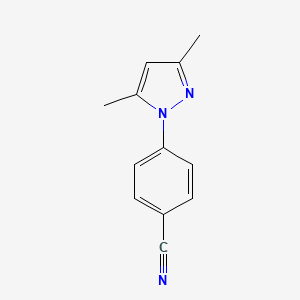
N-ethyl-2-pyrrolidin-1-ylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-ethyl-2-pyrrolidin-1-ylethanamine” is a chemical compound with the molecular formula C8H18N2 . It has a molecular weight of 142.24 g/mol .
Molecular Structure Analysis
The molecular structure of “N-ethyl-2-pyrrolidin-1-ylethanamine” is represented by the SMILES stringCCNCCN1CCCC1 . This indicates that the molecule consists of a pyrrolidine ring with an ethyl group and an amino group attached. Physical And Chemical Properties Analysis
“N-ethyl-2-pyrrolidin-1-ylethanamine” is a solid compound . Its molecular weight is 142.24 g/mol, and its molecular formula is C8H18N2 .Wissenschaftliche Forschungsanwendungen
1. Antagonistic Effects on 5-HT2 Receptors
N-ethyl-2-pyrrolidin-1-ylethanamine derivatives have been explored for their potential as 5-HT2 receptor antagonists. One such derivative, (S)-N-[1-[2-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]-1-adamantane carboxamide hydrochloride hydrate (Y-39241), demonstrated high affinity and selectivity for 5-HT2 receptors, exhibiting potent anti-platelet effects both in vitro and in vivo (Fujio et al., 2000).
2. Electro-Optic Material Development
Research into pyrrolidine-based donor-acceptor chromophores has highlighted their potential in electro-optic materials. A specific derivative, 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene, was synthesized and utilized in the development of nonlinear optical/electro-optic multilayers, showing promising applications in organic electro-optic films (Facchetti et al., 2003).
3. Anti-Inflammatory Compound Synthesis
In the search for anti-inflammatory agents, N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors were synthesized using a derivative of 1-pentadecanyl-carbonyl pyrrolidine. One such compound demonstrated significant inhibition of NAAA activity and reduced inflammatory markers in mouse macrophages, suggesting potential as an anti-inflammatory agent (Li et al., 2012).
4. Pyrrolidines in Industrial Applications
Pyrrolidines have been studied for their diverse applications in medicine and industry, such as in the production of dyes and agrochemical substances. A study focused on the synthesis of pyrrolidines through [3+2] cycloaddition, yielding compounds like 1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine, illustrates their wide-ranging industrial potential (Żmigrodzka et al., 2022).
5. Venom Alkaloids in Insecticidal Activity
Novel 2-ethyl-5-alkylpyrrolidines found in the venom of an Australian species of Monomorium were identified as potent insecticides against termite workers, showcasing another biological application of pyrrolidine derivatives (Jones et al., 2005).
6. Corrosion Inhibition in Industrial Materials
Research on pyrrolidine derivatives has revealed their effectiveness as corrosion inhibitors for steel in acidic environments, highlighting their potential in industrial applications to enhance material durability (Bouklah et al., 2006).
7. Catalytic Applications in Organic Chemistry
Pyrrolidine derivatives have been explored for their catalytic properties in organic reactions. For instance, complexes of Ru(II), Pd(II), and Pt(II) with seleno and thio derivatives of pyrrolidine have been synthesized and applied successfully in catalysis, highlighting their versatility in synthetic organic chemistry (Singh et al., 2009).
Safety And Hazards
Zukünftige Richtungen
The pyrrolidine scaffold, which “N-ethyl-2-pyrrolidin-1-ylethanamine” is a part of, is widely used in drug discovery due to its versatility . Future research may focus on exploring the pharmacophore space of pyrrolidine derivatives and investigating the influence of steric factors on biological activity .
Eigenschaften
IUPAC Name |
N-ethyl-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-9-5-8-10-6-3-4-7-10/h9H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYCSNRISIMKFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568422 |
Source


|
| Record name | N-Ethyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-pyrrolidin-1-ylethanamine | |
CAS RN |
138356-55-5 |
Source


|
| Record name | N-Ethyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

